molecular formula C2BrCl2F3S2 B14581031 Bromo(chloro)(chlorosulfanyl)[(trifluoromethyl)sulfanyl]methane CAS No. 61363-04-0

Bromo(chloro)(chlorosulfanyl)[(trifluoromethyl)sulfanyl]methane

Cat. No.: B14581031
CAS No.: 61363-04-0
M. Wt: 296.0 g/mol
InChI Key: NKVKOJIBZQFAHM-UHFFFAOYSA-N
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Description

Bromo(chloro)(chlorosulfanyl)[(trifluoromethyl)sulfanyl]methane is a complex organohalogen compound characterized by the presence of bromine, chlorine, sulfur, and fluorine atoms attached to a methane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromo(chloro)(chlorosulfanyl)[(trifluoromethyl)sulfanyl]methane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the halogenation of a suitable precursor, such as chloromethane, followed by the introduction of sulfur and fluorine atoms through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where chloromethane is treated with bromine and chlorine under controlled conditions. The subsequent introduction of sulfur and fluorine atoms can be achieved through specialized reactors designed to handle the reactive intermediates. The process may also include purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Bromo(chloro)(chlorosulfanyl)[(trifluoromethyl)sulfanyl]methane undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like acetone or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Compounds with different halogen or nucleophile substitutions.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and other reduced sulfur-containing compounds.

Scientific Research Applications

Bromo(chloro)(chlorosulfanyl)[(trifluoromethyl)sulfanyl]methane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce halogen and sulfur functionalities into target molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of Bromo(chloro)(chlorosulfanyl)[(trifluoromethyl)sulfanyl]methane involves its interaction with molecular targets through its halogen and sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

    Bromochloromethane: A simpler halomethane with only bromine and chlorine atoms.

    Chlorosulfonylmethane: Contains sulfur and chlorine atoms but lacks the complexity of additional halogens.

    Trifluoromethylsulfanyl Compounds: Compounds with similar trifluoromethyl and sulfur functionalities.

Uniqueness: Bromo(chloro)(chlorosulfanyl)[(trifluoromethyl)sulfanyl]methane is unique due to the combination of multiple halogen atoms and sulfur functionalities in a single molecule. This complexity allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.

Properties

CAS No.

61363-04-0

Molecular Formula

C2BrCl2F3S2

Molecular Weight

296.0 g/mol

IUPAC Name

[bromo-chloro-(trifluoromethylsulfanyl)methyl] thiohypochlorite

InChI

InChI=1S/C2BrCl2F3S2/c3-1(4,10-5)9-2(6,7)8

InChI Key

NKVKOJIBZQFAHM-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)SC(SCl)(Cl)Br

Origin of Product

United States

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